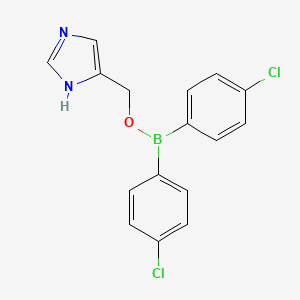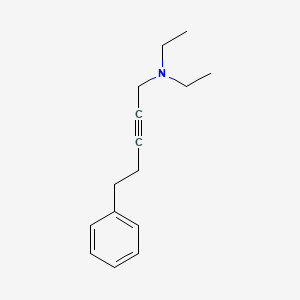
Glycyl-L-glutaminylglycyl-L-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycyl-L-glutaminylglycyl-L-tyrosine is a synthetic peptide composed of four amino acids: glycine, L-glutamine, glycine, and L-tyrosine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-glutaminylglycyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.
Coupling: The next amino acid, also protected at the N-terminus, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Glycyl-L-glutaminylglycyl-L-tyrosine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Hydrolysis: Enzymes like peptidases or acids such as hydrochloric acid.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid derivatives and coupling reagents like carbodiimides.
Major Products
Hydrolysis: Individual amino acids or smaller peptide fragments.
Oxidation: Dityrosine or other oxidized tyrosine derivatives.
Reduction: Reduced peptide with intact amino acid residues.
Substitution: Modified peptides with substituted amino acids.
科学的研究の応用
Glycyl-L-glutaminylglycyl-L-tyrosine has several scientific research applications:
Biochemistry: Used as a model peptide to study peptide bond formation, stability, and interactions.
Pharmaceuticals: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Cell Culture Media: Enhances the solubility and stability of amino acids in cell culture media, improving cell growth and productivity.
Protein Engineering: Utilized in the design and synthesis of novel peptides and proteins with specific functions.
作用機序
The mechanism of action of Glycyl-L-glutaminylglycyl-L-tyrosine involves its interaction with cellular proteins and enzymes. The peptide can be taken up by cells and incorporated into metabolic pathways, influencing protein synthesis and cellular functions. The specific molecular targets and pathways depend on the context of its application, such as its role in enhancing cell culture media or its therapeutic effects.
類似化合物との比較
Similar Compounds
Glycyl-L-tyrosine: A simpler dipeptide with similar solubility-enhancing properties.
L-Alanyl-L-glutamine: Another dipeptide used to improve the stability of L-glutamine in cell culture media.
L-Tyrosine: An individual amino acid with limited solubility but essential for protein synthesis.
Uniqueness
Glycyl-L-glutaminylglycyl-L-tyrosine is unique due to its combination of glycine, L-glutamine, and L-tyrosine residues, providing a balance of solubility, stability, and functional properties. Its specific sequence allows for targeted applications in biochemistry, pharmaceuticals, and cell culture media, making it a versatile and valuable compound in scientific research.
特性
CAS番号 |
857289-05-5 |
|---|---|
分子式 |
C18H25N5O7 |
分子量 |
423.4 g/mol |
IUPAC名 |
(2S)-2-[[2-[[(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C18H25N5O7/c19-8-15(26)22-12(5-6-14(20)25)17(28)21-9-16(27)23-13(18(29)30)7-10-1-3-11(24)4-2-10/h1-4,12-13,24H,5-9,19H2,(H2,20,25)(H,21,28)(H,22,26)(H,23,27)(H,29,30)/t12-,13-/m0/s1 |
InChIキー |
KDNHSOSPDXXNJO-STQMWFEESA-N |
異性体SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)CN)O |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,8-Dimethyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14192434.png)
![Cyclohexanone, 2-[3-hydroxy-5-[(trimethylsilyl)methyl]-5,6-heptadienyl]-](/img/structure/B14192442.png)



![Cyclohexanecarboxamide, N-[(3S)-hexahydro-2-oxo-1H-azepin-3-yl]-](/img/structure/B14192483.png)

![Methyl 3,5-dimethyl-4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14192495.png)

![6-[4-(Methoxymethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14192503.png)


![5-{2-[(4-Nitrophenyl)methylidene]-3-oxobutyl}furan-2(5H)-one](/img/structure/B14192527.png)

